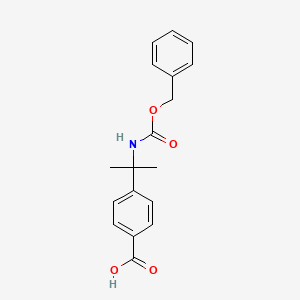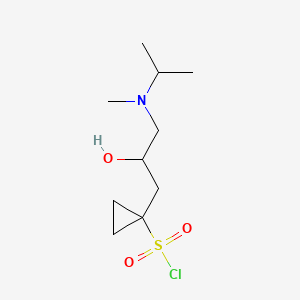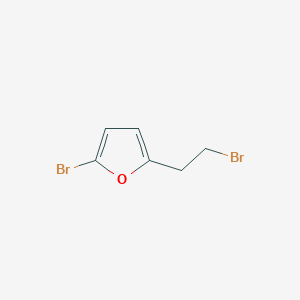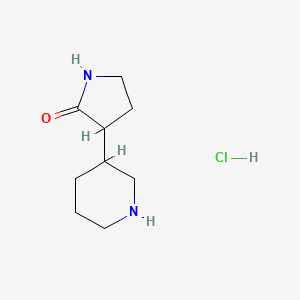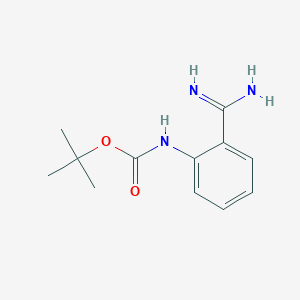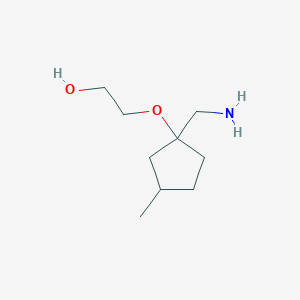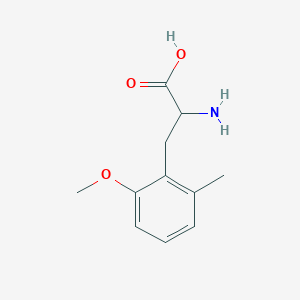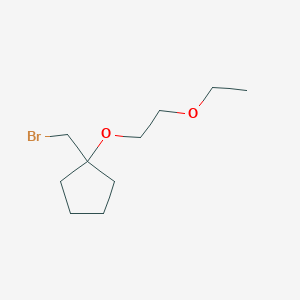![molecular formula C14H15BrN2O B13616844 5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a pyrrolidine moiety at the 3rd position of the indole ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole typically involves the following steps:
Bromination: The indole ring is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Pyrrolidine Introduction: The 3rd position of the indole ring is functionalized with a pyrrolidine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of corresponding indole-5-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-[(2S)-1-methyl-2-pyrrolidinyl]methyl-1H-indole: Similar structure with a different functional group at the 3rd position.
5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid: Another brominated heterocyclic compound with different biological activities.
Uniqueness
5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole is unique due to its specific substitution pattern and the presence of both bromine and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H15BrN2O |
|---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
(5-bromo-1H-indol-3-yl)-[(2S)-1-methylpyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C14H15BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13,16H,2-3,6H2,1H3/t13-/m0/s1 |
InChI Key |
BUGZSUUATXLOIH-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)C2=CNC3=C2C=C(C=C3)Br |
Canonical SMILES |
CN1CCCC1C(=O)C2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


